molecular formula C13H16OS B042047 1-(4,4-Dimethylthiochroman-6-yl)ethanone CAS No. 88579-23-1

1-(4,4-Dimethylthiochroman-6-yl)ethanone

Cat. No. B042047
CAS RN: 88579-23-1
M. Wt: 220.33 g/mol
InChI Key: DHIVJYNSSSHXRG-UHFFFAOYSA-N
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Description

1-(4,4-Dimethylthiochroman-6-yl)ethanone is a chemical compound with the molecular formula C13H16OS and a molecular weight of 220.34 . It is intended for research use only.


Physical And Chemical Properties Analysis

1-(4,4-Dimethylthiochroman-6-yl)ethanone has a molecular weight of 220.34 . The search results did not provide further information on its physical and chemical properties.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Evaluation : A study described the synthesis and characterization of a series of compounds with potential anti-tubercular activity, showcasing the importance of structural modifications for enhanced potency. This research emphasizes the role of chemical synthesis in discovering new therapeutic agents (Muralidharan Venugopal, Raja Sundararajan, Asha Deepti Choppala, 2020).

  • Spectroscopic Characterization and Cytotoxic Studies : Another study focused on the synthesis of a compound using a click chemistry approach, followed by extensive characterization. The investigation into its cytotoxic properties highlights the potential for such compounds in medical research (M. Govindhan et al., 2017).

Chemical Properties and Applications

  • Crystallographic and Vibrational Studies : Research on the molecular structure and properties of related compounds using X-ray diffraction and vibrational spectroscopy underlines the importance of understanding the physical and chemical properties for various applications, including material science and pharmaceuticals (C. S. Chidan Kumar et al., 2015).

  • Catalytic Behavior and Reactivity : A study examining iron and cobalt complexes with ligands derived from similar compounds sheds light on the potential use in catalysis and material science. This research demonstrates the versatility of such compounds in facilitating reactions and developing new materials (Wen‐Hua Sun et al., 2007).

properties

IUPAC Name

1-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OS/c1-9(14)10-4-5-12-11(8-10)13(2,3)6-7-15-12/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIVJYNSSSHXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SCCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470934
Record name 1-(4,4-dimethylthiochroman-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,4-Dimethylthiochroman-6-yl)ethanone

CAS RN

88579-23-1
Record name 1-(4,4-dimethylthiochroman-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 14.3g (80.21 mmol) of 4,4-dimethylthiochroman (Compound 61) and 6.76g (86.12 mmol) of acetyl chloride in 65 ml benzene was cooled in an ice bath and treated dropwise with 26.712g (102.54 mmol) of stannic chloride. The mixture was stirred at room temperature for 12 hours, then treated with 65 ml water and 33 ml conc. hydrogen chloride and heated at reflux for 0.5 hours. After being cooled to room temperature, the organic layer was separated and the aqueous layer extracted with 5×50 ml benzene. The recovered organic fractions were combined and washed with 5% sodium carbonate, water, saturated NaCl and then dried (MgSO4). The solvent was removed in vacuo and the residue purified by flash chromatography (silica; 5% ethyl acetate in hexanes) followed by kugelrohr distillation (150 degrees C., 0.7 mm) to give the title compound as a pale yellow oil. PMR (CDCl3) & 1.35 (6H, s), 1.92-1.98 (2H, m) 2.54 (3H, s), 3.02-3.08 (2H, m), 7.13 (1H, d, J~8.6 Hz), 7.58 (1H, dd, J~8.6 Hz, Hz), 7.99 (1H, d, J~2Hz).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
26.712 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
reactant
Reaction Step Three
Quantity
33 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 5 L 4-neck round bottom flask, EDC (2 L) was added to the 4,4-dimethylthiochroman from the previous step. The contents were stirred and cooled to a temperature of about −10° C. Aluminum chloride (252 g) was slowly added to the reaction mixture. Acetyl chloride (152.7 g) was added at a temperature ranging from about −10° C. to about −5° C. over about 1.5 hours. After the addition, the reaction mixture was maintained at a temperature ranging from about −5° C. to about 0° C. for about 2 hours. The reaction was monitored by TLC. [If the reaction is incomplete as determined by TLC, bring the reaction mixture to a temperature ranging from about 25° C. to about 35° C. under stirring for about 4 hours.] The reaction mixture was quenched with ice (4.87 kg) and hydrochloric acid (1.63 L), and the reaction mass was stirred for about 30 minutes. EDC (2.5 L) was added to the reaction mass. The layers were separated. The aqueous layer was extracted with MDC (2×2 L). The organic layers were combined and washed with 5% sodium bicarbonate solution (2×2 L) and water (2×2 L) until the pH is about 7. This was followed by a washing with brine (1.5 L). The EDC and MDC layer were distilled out under reduced pressure until the moisture content was less than about 0.1%. There was a residual volume of about 3 L.
Quantity
252 g
Type
reactant
Reaction Step One
Quantity
152.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 10.0 g (0.056 mol) of 4,4-dimethylthiochroman and 4.4 g (0.056 mol) of acetyl chloride in 150 mL of CS2 was added dropwise over a 45-minutes period to a stirred CS2 suspension of AlCl3 (11.22 g, 0.084 mol) in a 500-mL, round-bottom flask equipped with a condenser and nitrogen inlet. The resulting yellowish-orange mixture was allowed to stir for 10 hours at room temperature; 80 mL of ice water was added and the two layers separated. The aqueous layer was extracted with ether (3×50 mL); the ether layers were combined and dried (Na2SO4, 6 h). After evaporation, the resulting light yellow oil was vacuum distilled to give 10.83 grams (87.6%) of 6-acetyl-4,4-dimethylthiochroman as a yellowish viscous oil: bp 168°-173° C./1.0 mm; IR (neat) 1680 cm-1 ; 1H NMR (DCCl3) δ1.31 [s, 6H, (CH)3)2C], 1.89 [m, 2H, ArSCH2CH2 ], 2.52 [s, 3H, CH3C=O]3.01 [m, 2H, ArSCH2CH2 ], 7.11 [d, 1H, J=8.1 Hz, H(8)], 7.57 [dd, 1H, J=1.7 Hz, J=8.1 Hz, H(7)], 8.00 [d, 1H, J=1.7 Hz, H(5)]; 13C NMR ppm 23.1 [ArSCH2CH2 ] 26.2 [CH3C=O], 29.8 [(CH3)2C], 32.8 [(CH3)2C], 36.8 [ArSCH2CH2 ], 125.8, 126.2, 132.9, 139.4, 141.7, 196.7 [CH3C=O]. ##STR14##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
11.22 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 14.3 g (80.21 mmol) of 4,4-dimethylthiochroman (from Example 2) and 6.76 g (86.12 mmol) of acetyl chloride in 65 ml benzene was cooled in an ice bath and treated dropwise with 26.712 g (102.54 mmol) of stannic chloride. The mixture was stirred at room temperature for 12 hours, then treated with 65 ml water and 33 ml conc. hydrogen chloride and heated at reflux for 0.5 hours. After being cooled to room temperature, the organic layer was separated and the aqueous layer extracted with 5×50 ml benzene. The recovered organic fractions were combined and washed with 5% sodium carbonate, water, saturated NaCl and then dried (MgSO4). The solvent was removed in vacuo and the residue purified by flash chromatography (silica; 5% ethyl acetate in hexanes) followed by kugelrohr distillation (150° C., 0.7 mm) to give the title compound as a pale yellow oil. PMR (CDCl): δ 1.35 (6H, s), 1.92-1.98 (2H, m) 2.54 (3H, s), 3.02-3.08 (2H, m), 7.13 (1H, d, J~8.6 Hz), 7.58 (1H, dd, J~8.6 Hz, 2 Hz), 7.99 (1H, d, J~2 Hz).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
26.712 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
reactant
Reaction Step Three
Quantity
33 mL
Type
reactant
Reaction Step Three

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